molecular formula C9H6F2O4 B2855003 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid CAS No. 1027514-08-4

2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid

Cat. No.: B2855003
CAS No.: 1027514-08-4
M. Wt: 216.14
InChI Key: BKBSQDACROKTCS-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid is a fluorinated organic compound that serves as a versatile synthetic intermediate and building block in advanced chemical research . The incorporation of fluorine atoms and the 1,3-benzodioxole ring system into molecular structures is a common strategy in medicinal chemistry to fine-tune the properties of potential therapeutic agents, influencing their metabolic stability, lipophilicity, and bioavailability . While specific pharmacological studies on this exact molecule are limited in public sources, its structural features are highly relevant. Related benzodioxole-containing compounds are the subject of ongoing pharmaceutical investigation, particularly in the development of central nervous system (CNS) active agents, highlighting the value of this scaffold in drug discovery . The presence of the carboxylic acid functional group provides a handle for further synthetic manipulation, allowing researchers to readily form amide bonds or reduce the acid to other valuable intermediates. As such, this compound is primarily used in organic synthesis and the development of new chemical entities for research purposes. It is strictly for use in a controlled laboratory setting by qualified professionals.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11,8(12)13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBSQDACROKTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target compound combines a benzodioxole ring with a difluoroacetic acid moiety. Synthetic routes generally involve two key steps: (1) construction of the benzodioxole scaffold and (2) introduction of the difluoroacetyl group, followed by oxidation to the carboxylic acid. Challenges include achieving regioselective fluorination and ensuring stability of intermediates under reaction conditions.

Laboratory-Scale Synthesis

Starting Materials and Reagents

The benzodioxole ring is commonly derived from piperonal (1,3-benzodioxole-5-carbaldehyde), a commercially available precursor. Difluoroacetic acid derivatives, such as ethyl difluoroacetate, serve as fluorination sources. Key reagents include:

  • n-Butyllithium (n-BuLi) : For deprotonation and directed metalation.
  • Tetrahydrofuran (THF) : A polar aprotic solvent facilitating low-temperature reactions.
  • Oxidizing agents (e.g., KMnO₄, CrO₃) : For converting intermediates to carboxylic acids.

Stepwise Synthetic Routes

Benzodioxole Functionalization

Piperonal undergoes nucleophilic substitution or metalation to introduce electrophilic groups. For example:

  • Metalation with n-BuLi : At −78°C, piperonal reacts with n-BuLi in THF to generate a lithiated intermediate, which is quenched with electrophiles (e.g., CO₂ for carboxylation).
  • Friedel-Crafts Acylation : While challenging due to the electron-rich benzodioxole ring, directed acylation using Lewis acids (e.g., AlCl₃) has been reported for analogous systems.
Fluorination Strategies

Difluoroacetylation is achieved via:

  • Nucleophilic Fluorination : Reaction of benzodioxole ketones with fluorinating agents like diethylaminosulfur trifluoride (DAST).
  • Electrophilic Fluorination : Use of Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.

Example Procedure

  • Synthesis of 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroethanol :
    • Piperonal is reduced to 1,3-benzodioxole-5-methanol using NaBH₄.
    • The alcohol is converted to a ketone via oxidation (CrO₃/H₂SO₄).
    • Fluorination with DAST yields the difluoroethyl intermediate.
  • Oxidation to Carboxylic Acid :
    • The difluoroethyl intermediate is oxidized with KMnO₄ in acidic conditions to yield the target acid.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Piperonal reduction NaBH₄, MeOH, 0°C, 2 h 85
Ketone formation CrO₃, H₂SO₄, 40°C, 4 h 78
Fluorination DAST, CH₂Cl₂, −20°C, 1 h 65
Oxidation KMnO₄, H₂O/THF, reflux, 6 h 72

Industrial Production Considerations

Scale-up presents challenges in maintaining yield and purity. Key optimizations include:

  • Continuous Flow Reactors : To enhance heat transfer and reduce reaction times (e.g., 10 min residence time at 100°C).
  • Purification Techniques : Recrystallization from ethanol/water mixtures or chromatography on silica gel.

Mechanistic Insights

Fluorination Dynamics

DAST-mediated fluorination proceeds via a two-step mechanism:

  • Formation of a Thionium Intermediate : DAST reacts with the ketone to generate a reactive intermediate.
  • Fluoride Displacement : The intermediate undergoes nucleophilic attack by fluoride, yielding the difluoro product.

Oxidation Pathways

KMnO₄ oxidation of the difluoroethyl group involves:

  • Hydroxylation : Formation of a geminal diol intermediate.
  • Dehydration and Oxidation : Conversion to the carboxylic acid via a ketone intermediate.

Analytical Characterization

Critical data for verifying the compound’s structure include:

  • ¹H NMR : A singlet at δ 5.92 ppm (benzodioxole methylene), absent proton signals for the difluoroethyl group.
  • Mass Spectrometry : Molecular ion peak at m/z 216.14 (C₉H₆F₂O₄).
  • IR Spectroscopy : Strong absorption at 1720 cm⁻¹ (C=O stretch).

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.

    Substitution: The benzodioxole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents CAS Number Notable Properties References
2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid C₁₀H₈F₂O₃ Benzodioxole, difluoroacetic acid 398156-38-2 High acidity (pKa ~1.5–2.5), metabolic stability
2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid C₁₀H₈F₂O₃ Dihydrobenzofuran, difluoroacetic acid 1556405-38-9 Similar acidity; reduced ring strain
2-(2-Acetamido-5-chlorophenyl)-2,2-difluoroacetic acid C₁₀H₈ClF₂NO₃ Chlorophenyl, acetamido, difluoroacetic acid - IR: 1759 cm⁻¹ (C=O), ¹⁹F NMR: -102.4 ppm
Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ Diphenyl, hydroxyl, acetic acid 76-93-7 Lower acidity (pKa ~3.0), chelating properties
2-(2-Fluoro-5-methoxyphenyl)acetic acid C₉H₉FO₃ Fluorophenyl, methoxy, acetic acid 946713-86-6 Moderate acidity (pKa ~2.8–3.5)
Key Observations:
  • Acidity: The difluoroacetic acid group in the target compound lowers the pKa compared to non-fluorinated analogs like benzilic acid. This enhances solubility in physiological environments .
  • Metabolic Stability : The benzodioxole ring reduces oxidative metabolism compared to phenyl or benzofuran analogs, as seen in NSAID analogs designed to avoid hepatotoxicity .
  • Spectral Data : Fluorine NMR shifts (¹⁹F) vary significantly. For example, 2-(2-acetamido-5-chlorophenyl)-2,2-difluoroacetic acid shows a peak at -102.4 ppm , whereas the target compound’s ¹⁹F signal would differ due to the benzodioxole ring’s electron-donating effects.

Biological Activity

2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid is a chemical compound characterized by its unique structure, which includes a benzodioxole ring and a difluoroacetic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may influence enzyme activity and metabolic pathways, particularly in the context of cancer and inflammation. The difluoroacetic acid component is known to exhibit unique reactivity that may enhance its pharmacological properties.

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation. Such effects make it a candidate for further research in the treatment of inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations greater than 10 µM. The compound was found to activate caspase pathways leading to programmed cell death .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on rheumatoid arthritis models, this compound was administered to assess its impact on joint inflammation. The results showed a marked decrease in swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Research Findings Summary

Biological ActivityFindings
AnticancerInduces apoptosis in cancer cells; reduces tumor growth in vitro
Anti-inflammatoryDecreases pro-inflammatory cytokine levels; reduces joint inflammation in animal models

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and anti-inflammatory effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structural Modifications : Exploring derivatives that may enhance potency or selectivity for specific biological targets.

Q & A

Q. What are the primary synthetic routes for 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid, and what are their key challenges?

The synthesis typically involves introducing the difluoroacetic acid moiety to the benzodioxole ring. A common method is the esterification of 2,2-difluoroacetic acid derivatives with benzodioxol-5-yl precursors under acidic catalysis (e.g., sulfuric acid) followed by hydrolysis . Key challenges include maintaining regioselectivity during functionalization and avoiding side reactions due to the electron-deficient benzodioxole ring. Reaction conditions (e.g., reflux temperature, solvent polarity) must be optimized to minimize decomposition of the acid group.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

X-ray crystallography is the gold standard for confirming molecular geometry. Programs like SHELXL and visualization tools like ORTEP-3 are used to refine and visualize crystal structures. Complementary techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm difluoro substitution patterns.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and benzodioxole (C-O-C asymmetric stretch ~1250 cm1^{-1}) functional groups.

Q. What are the known physicochemical properties critical for handling this compound in the lab?

Key properties include:

  • Solubility : Limited solubility in water; prefers polar aprotic solvents (e.g., DMSO, DMF).
  • Stability : Susceptible to hydrolysis under basic conditions due to the electron-withdrawing difluoro group. Store in anhydrous environments at 2–8°C.
  • pKa : Estimated ~2.5–3.0 (carboxylic acid), comparable to difluoroacetic acid (pKa ~1.3) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic effects of substituents on the benzodioxole ring. For example:

  • Substituents at the 4-position of the benzodioxole ring increase steric hindrance, affecting binding to enzymatic targets.
  • The difluoro group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic reactivity in nucleophilic environments .

Q. What contradictions exist in crystallographic data for this compound, and how can they be resolved?

Discrepancies in bond lengths (e.g., C-F vs. C-O) may arise from disordered crystal packing or twinning. To resolve:

  • Use SHELXD for robust phase determination in twinned crystals .
  • Validate structures with PLATON (e.g., ADDSYM algorithm) to detect missed symmetry .
  • Cross-validate with spectroscopic data to confirm functional group geometry.

Q. What strategies optimize the compound’s stability in biological assays?

  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester derivatives) .
  • Encapsulation : Use liposomal carriers to shield the acid group from hydrolysis in physiological pH.
  • Buffer selection : Avoid high-pH buffers (e.g., Tris) to prevent deprotonation and degradation.

Q. How does the compound interact with common enzymatic targets, and what mechanistic insights exist?

The benzodioxole ring mimics catechol substrates in enzymes like catechol-O-methyltransferase (COMT). The difluoroacetic group acts as a bioisostere for phosphate, enabling competitive inhibition. Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition patterns in some cases, suggesting allosteric binding .

Methodological Considerations

Q. What are best practices for resolving low yields in large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in benzodioxole functionalization.
  • Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic esterification steps .
  • Purification : Use preparative HPLC with C18 columns to separate polar byproducts.

Q. How can researchers address discrepancies between computational predictions and experimental reactivity?

  • Solvent effects : DFT models often neglect solvation; use COSMO-RS to simulate solvent interactions.
  • Kinetic vs. thermodynamic control : Perform time-resolved experiments to identify intermediate species not accounted for in static models.

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